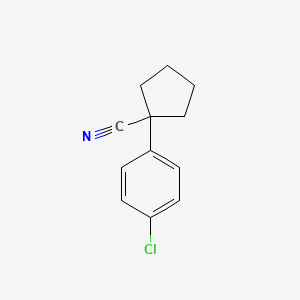

1-(4-Chlorophenyl)cyclopentanecarbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119928. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)cyclopentane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVNBTOIDITCBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40214644 | |

| Record name | 1-(4-Chlorophenyl)cyclopentanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64399-26-4 | |

| Record name | 1-(4-Chlorophenyl)cyclopentanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64399-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)cyclopentanecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064399264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 64399-26-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Chlorophenyl)cyclopentanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)cyclopentanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Chlorophenyl)cyclopentanecarbonitrile CAS number

An In-Depth Technical Guide to 1-(4-Chlorophenyl)cyclopentanecarbonitrile (CAS: 64399-26-4)

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. The document delineates its chemical identity, physicochemical properties, synthesis methodologies, and analytical characterization techniques. Emphasis is placed on the practical application of this compound in research and development, particularly as a structural motif in medicinal chemistry. Furthermore, this guide outlines critical safety, handling, and storage protocols to ensure its proper use in a laboratory setting. The content is structured to provide not only procedural steps but also the scientific rationale behind them, empowering researchers with the knowledge for effective implementation and innovation.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic nitrile featuring a cyclopentane ring. Its precise identification is paramount for regulatory compliance, procurement, and scientific documentation. The key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 64399-26-4 | [1][2][3][4] |

| IUPAC Name | 1-(4-chlorophenyl)cyclopentane-1-carbonitrile | [2] |

| Synonyms | Cyclopentanecarbonitrile, 1-(4-chlorophenyl)-; EINECS 264-870-5 | [1] |

| Molecular Formula | C12H12ClN | [1][2][3][4] |

| Molecular Weight | 205.69 g/mol | [1] |

| Appearance | White to off-white solid | [3][5] |

| Boiling Point | 140.0-141.5 °C (at 5 Torr) | [3][5] |

| Density | 1.1611 g/cm³ (estimated) | [3][5] |

| InChI Key | TXVNBTOIDITCBF-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | N#CC1(C2=CC=C(Cl)C=C2)CCCC1 | [2] |

Synthesis and Mechanistic Considerations

The synthesis of α-aryl cycloalkanenitriles like this compound is a common objective in organic synthesis due to their utility as precursors. The nitrile group is a versatile functional handle, readily converted into amines, carboxylic acids, amides, and ketones.[6]

A prevalent and logical synthetic approach involves the nucleophilic cyanation of a ketone precursor, 4-chlorophenyl cyclopentyl ketone. The van Leusen reaction, utilizing Tosylmethyl isocyanide (TosMIC), is a well-established method for converting ketones into nitriles with the addition of one carbon atom.[7] This method is particularly effective for a broad range of ketones.

Causality of Experimental Choice: Direct cyanation of ketones can be challenging. The TosMIC-based approach offers a robust alternative. The reaction proceeds through the formation of an intermediate oxazoline, which then eliminates to form the nitrile. This pathway avoids the direct use of highly toxic cyanide salts in some contexts and is known for its efficiency.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of the target nitrile.

Analytical Characterization and Quality Control

Ensuring the identity and purity of this compound is critical for its application in subsequent research and development phases. A multi-technique approach is recommended, with High-Performance Liquid Chromatography (HPLC) being a central method for purity assessment.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is an effective technique for analyzing non-polar to moderately polar compounds like the target nitrile.[1] The method separates the compound from potential impurities based on their differential partitioning between a non-polar stationary phase (like C18) and a polar mobile phase.

Protocol: Purity Determination by RP-HPLC

-

Instrumentation: An HPLC system equipped with a UV-Vis detector and a data acquisition system.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water. For Mass Spectrometry (MS) compatibility, 0.1% formic acid can be added to both solvents.[1] A typical starting gradient could be 60:40 MeCN:Water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient (e.g., 25 °C).

-

Detection Wavelength: Determined by UV scan; a wavelength around 230-240 nm is a logical starting point due to the chlorophenyl chromophore.[8]

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

-

Procedure: a. Equilibrate the system with the mobile phase until a stable baseline is achieved. b. Inject a solvent blank to ensure the system is clean. c. Inject the prepared sample. d. Analyze the resulting chromatogram. Purity is typically calculated based on the area percentage of the main peak.

Rationale for Method Choice (E-E-A-T): The choice of a C18 column is based on the hydrophobic nature of the molecule. Acetonitrile is a common organic modifier that provides good peak shape and elution strength for such compounds. UV detection is appropriate due to the aromatic ring system. This protocol represents a self-validating system, as baseline stability and a clean blank run are prerequisites for sample analysis, ensuring the trustworthiness of the results.[9][10]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation.

-

¹H NMR: Expected signals would include multiplets for the cyclopentane protons and signals in the aromatic region (around 7.0-7.5 ppm) corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.[11][12][13]

-

¹³C NMR: Key signals would include the nitrile carbon (C≡N) around 120-125 ppm, the quaternary carbon of the cyclopentane ring attached to the phenyl group, and distinct signals for the aromatic carbons.

-

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. The mass spectrum would show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

-

Infrared (IR) Spectroscopy: A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹ is a definitive indicator of the nitrile (C≡N) functional group.

Analytical Workflow Diagram

Caption: Standard analytical workflow for quality control.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile building block. The nitrile functionality is a synthetic linchpin, allowing for elaboration into more complex molecular architectures.

-

Precursor to Carboxylic Acids: Acid- or base-catalyzed hydrolysis of the nitrile group yields 1-(4-chlorophenyl)cyclopentane-1-carboxylic acid.[6] This acid can then be converted to esters, amides, or an acyl chloride, which is a highly reactive intermediate for further coupling reactions.[14]

-

Precursor to Amines: Reduction of the nitrile (e.g., using LiAlH₄ or catalytic hydrogenation) produces [1-(4-chlorophenyl)cyclopentyl]methanamine. Primary amines are fundamental building blocks in medicinal chemistry, often incorporated to introduce basic centers for improved solubility or to act as key pharmacophoric elements.

-

Role in Scaffolding: The 4-chlorophenylcyclopentyl moiety itself can serve as a rigid scaffold to orient functional groups in three-dimensional space, a key strategy in rational drug design. The cyclopropyl ring, a related cyclic structure, is known to enhance metabolic stability, potency, and brain permeability in drug candidates.[15] While cyclopentane is more flexible, it still provides conformational constraint compared to an open chain.

Key Chemical Transformations

Caption: Major synthetic routes from the parent nitrile.

Safety, Handling, and Storage

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[16][18]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[16][18]

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors.[17]

-

-

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[16][17]

-

In case of skin contact: Wash off immediately with soap and plenty of water while removing contaminated clothing.[17]

-

If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[16]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]

-

-

Handling and Storage:

References

-

This compound - SIELC Technologies. [Link]

-

SAFETY DATA SHEET - Fisher Scientific (1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid). [Link]

-

Nitrile synthesis by C-C coupling (cyanation) - Organic Chemistry Portal. [Link]

-

The Significance of 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile in Pharmaceutical Manufacturing - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Recent advances in transfer hydration of nitriles with amides or aldoximes - Beilstein Journal of Organic Chemistry. [Link]

-

Exploring the Applications of Pyridinium Chlorochromate (PCC) in Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. [Link]

-

Pyridinium chlorochromate - Wikipedia. [Link]

-

1H NMR spectrum of Compound 32 - The Royal Society of Chemistry. [Link]

-

Chem 117 Reference Spectra Spring 2011 - University of Illinois. [Link]

-

Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent - Organic Chemistry Portal. [Link]

-

Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method - RASĀYAN Journal of Chemistry. [Link]

- US9227900B2 - Method for preparing 1-(4-chlorophenyl)

-

1H NMR Chemical Shift - Oregon State University. [Link]

-

20.7: Chemistry of Nitriles - Chemistry LibreTexts. [Link]

-

Atom-Economical and Tandem Conversion of Nitriles to N-Methylated Amides Using Methanol and Water - ACS Catalysis. [Link]

-

Material Safety Data Sheet - 1-(4-Fluorophenyl)cyclohexanecarbonitrile, 90% - Cole-Parmer. [Link]

-

Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl - Organic Syntheses Procedure. [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. [Link]

- CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone - Google P

-

Analytical Quality by Design: A Mini Review - Biomedical Journal of Scientific & Technical Research. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. [Link]

-

Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond - MDPI. [Link]

Sources

- 1. This compound | SIELC Technologies [sielc.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 64399-26-4 CAS MSDS (1-(4-Chlorophenyl)-1-cyclopentanecarbonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 1-(4-Chlorophenyl)-1-cyclopentanecarbonitrile | 64399-26-4 [chemicalbook.com]

- 5. 1-(4-Chlorophenyl)-1-cyclopentanecarbonitrile | 64399-26-4 [amp.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. benchchem.com [benchchem.com]

- 10. biomedres.us [biomedres.us]

- 11. rsc.org [rsc.org]

- 12. ekwan.github.io [ekwan.github.io]

- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. 1-(4-CHLOROPHENYL)-1-CYCLOPENTANECARBONYLCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 15. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aksci.com [aksci.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.ie [fishersci.ie]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to 1-(4-Chlorophenyl)cyclopentanecarbonitrile: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 1-(4-Chlorophenyl)cyclopentanecarbonitrile. This document is intended for researchers, scientists, and professionals in the fields of drug development and organic synthesis. It details a robust synthetic protocol, predicted analytical characterization data based on analogous compounds, and explores the potential applications of this molecule as a versatile chemical intermediate. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Introduction

This compound is a nitrile derivative featuring a cyclopentane ring and a 4-chlorophenyl substituent attached to the same carbon atom.[1][2] Its molecular structure, possessing both a reactive nitrile group and a sterically significant aromatic moiety, makes it a valuable building block in organic synthesis. The nitrile functional group can be readily converted into other functionalities such as amines, carboxylic acids, and ketones, opening avenues for the synthesis of a diverse range of more complex molecules.[3] The presence of the chlorophenyl group can influence the molecule's electronic properties and biological activity, making its derivatives of interest in medicinal chemistry and materials science. This guide will provide a detailed exploration of its synthesis, structural elucidation, and key chemical characteristics.

Molecular Structure and Physicochemical Properties

The structural and physical properties of this compound are fundamental to its handling, reactivity, and application in synthesis.

Molecular Structure

The molecule consists of a central quaternary carbon atom bonded to a cyclopentane ring, a 4-chlorophenyl group, and a nitrile group.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Adapted)

Step 1: Preparation of 1-Chlorocyclopentanecarbonitrile

-

Reagent Preparation: In a separate, dry vessel, thoroughly mix triphosgene in an appropriate solvent such as xylene.

-

Reaction Setup: In a reaction vessel equipped with a stirrer, dropping funnel, and reflux condenser, add 1-hydroxycyclopentanecarbonitrile and xylene.

-

Reaction Execution: Heat the mixture to 60°C with stirring. Add the triphosgene solution dropwise while maintaining the temperature between 60-65°C.

-

Reflux: After the addition is complete, heat the mixture to reflux for 2 hours to ensure complete conversion to 1-chlorocyclopentanecarbonitrile. The resulting solution is used directly in the next step.

Step 2: Synthesis of this compound

-

Grignard Reagent Preparation (if applicable): In a separate dry flask, prepare the 4-chlorophenylmagnesium bromide Grignard reagent from 1-bromo-4-chlorobenzene and magnesium turnings in anhydrous diethyl ether or THF.

-

Nucleophilic Substitution: Cool the 1-chlorocyclopentanecarbonitrile solution to a suitable temperature (e.g., 0-10°C).

-

Reaction Execution: Slowly add the 4-chlorophenyl Grignard reagent to the stirred solution of 1-chlorocyclopentanecarbonitrile.

-

Quenching and Work-up: After the reaction is complete (monitored by TLC), quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Characterization

As experimental spectroscopic data for this compound is not available in the cited literature, the following sections provide predicted data based on the analysis of structurally similar compounds. These predictions are intended to guide researchers in the characterization of this molecule.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.40 | d | 2H | Ar-H (ortho to Cl) |

| ~ 7.30 | d | 2H | Ar-H (meta to Cl) |

| ~ 2.50 - 2.30 | m | 4H | Cyclopentane-H (α to quaternary C) |

| ~ 1.90 - 1.70 | m | 4H | Cyclopentane-H (β to quaternary C) |

Justification: The aromatic protons are expected to appear as two doublets due to the para-substitution pattern. The protons on the cyclopentane ring will likely appear as complex multiplets due to their diastereotopic nature and spin-spin coupling.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 140 | Quaternary Ar-C (ipso to cyclopentane) |

| ~ 134 | Quaternary Ar-C (ipso to Cl) |

| ~ 129 | Ar-CH (ortho to Cl) |

| ~ 128 | Ar-CH (meta to Cl) |

| ~ 122 | C≡N |

| ~ 48 | Quaternary C (spiro) |

| ~ 38 | Cyclopentane-CH₂ (α to quaternary C) |

| ~ 24 | Cyclopentane-CH₂ (β to quaternary C) |

Justification: The chemical shifts are estimated based on standard values for substituted benzenes and cyclopentanes. The nitrile carbon is expected to appear around 122 ppm. The quaternary carbon of the cyclopentane ring will likely have a chemical shift in the range of 45-50 ppm.

Predicted FT-IR Spectrum

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibration |

| ~ 3100 - 3000 | C-H stretch (aromatic) |

| ~ 2960 - 2850 | C-H stretch (aliphatic) |

| ~ 2240 | C≡N stretch (nitrile) |

| ~ 1600, 1490 | C=C stretch (aromatic) |

| ~ 1100 - 1000 | C-Cl stretch |

Justification: The most characteristic peak will be the nitrile stretch, which is typically found in the 2260-2240 cm⁻¹ region. The C-H stretches for the aromatic and aliphatic portions will also be present, along with the characteristic aromatic C=C stretching vibrations.

Predicted Mass Spectrum (EI)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Predicted Fragment |

| 205/207 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 178/180 | [M - HCN]⁺ |

| 140 | [M - C₅H₈CN]⁺ |

| 111/113 | [C₆H₄Cl]⁺ |

Justification: The molecular ion peak should be observable, with a characteristic 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways would include the loss of HCN from the molecular ion and cleavage of the bond between the cyclopentane ring and the aromatic ring.

Potential Applications and Reactivity

This compound is a versatile intermediate for the synthesis of a variety of organic molecules.

Chemical Reactivity

-

Hydrolysis of the Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 1-(4-chlorophenyl)cyclopentanecarboxylic acid. This carboxylic acid can be further derivatized to form esters, amides, or acid chlorides.

-

Reduction of the Nitrile Group: The nitrile can be reduced to a primary amine, [1-(4-chlorophenyl)cyclopentyl]methanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This amine can serve as a precursor for the synthesis of various nitrogen-containing compounds.

-

Grignard Reaction with the Nitrile Group: Reaction of the nitrile with Grignard reagents can lead to the formation of ketones after hydrolysis of the intermediate imine.

Potential in Drug Discovery

Substituted cyclopentane and chlorophenyl moieties are present in a number of biologically active compounds. The structural motif of this compound could serve as a scaffold for the development of novel therapeutic agents. Its derivatives could be explored for a range of pharmacological activities.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, a plausible synthetic route, and predicted analytical data for this compound. The information presented, grounded in established chemical principles and data from analogous compounds, offers a valuable resource for researchers working with this and related molecules. The versatility of its functional groups suggests significant potential for this compound as a building block in organic synthesis and drug discovery. Further experimental validation of the predicted spectroscopic data is encouraged to build upon the foundational information provided in this guide.

References

-

The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

SIELC Technologies. (2018). This compound. Retrieved from [Link]

Sources

physical and chemical properties of 1-(4-Chlorophenyl)cyclopentanecarbonitrile

An In-depth Technical Guide to 1-(4-Chlorophenyl)cyclopentanecarbonitrile

Introduction

This compound is a substituted nitrile compound featuring a chlorophenyl group attached to a cyclopentane ring at a quaternary carbon. As a chemical intermediate, its structural motifs—a halogenated aromatic ring and a nitrile group—make it a valuable building block in synthetic organic chemistry. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a versatile handle for further functionalization. The chlorophenyl group is a common feature in many pharmaceutical agents, influencing properties such as metabolic stability and receptor binding affinity.

This guide provides a comprehensive overview of the core , designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, spectroscopic profile, a plausible synthetic route, analytical methodologies, and essential safety protocols, offering field-proven insights into its practical application.

Compound Identification and Physicochemical Properties

The fundamental properties of a compound are critical for its application in experimental design, dictating solubility, reactivity, and appropriate handling procedures. The key identifiers and physicochemical properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 64399-26-4 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₂ClN | [1][2][3][4] |

| Molecular Weight | 205.69 g/mol | [1] |

| IUPAC Name | 1-(4-chlorophenyl)cyclopentane-1-carbonitrile | [2] |

| Synonyms | This compound | [1] |

| Appearance | White to off-white solid | [3][5] |

| Boiling Point | 140.0-141.5 °C (at 5 Torr) | [3][5] |

| Density | 1.161 g/cm³ | [3][5] |

| LogP | 3.48 | [1] |

| Storage | Store at room temperature | [3][5] |

| InChI Key | TXVNBTOIDITCBF-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | N#CC1(C2=CC=C(Cl)C=C2)CCCC1 | [2] |

Molecular Structure and Spectroscopic Characterization

Structural elucidation is the cornerstone of chemical analysis, confirming identity and purity. For this compound, a combination of spectroscopic techniques provides a complete picture of its molecular architecture.

Predicted Spectroscopic Profile

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands. A sharp, medium-intensity peak around 2230-2250 cm⁻¹ corresponds to the C≡N (nitrile) stretching vibration. The aromatic region will display C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching peaks around 1470-1600 cm⁻¹. The presence of the chlorine substituent on the phenyl ring can be inferred from C-Cl stretching vibrations in the fingerprint region, typically between 1000 and 1100 cm⁻¹. Aliphatic C-H stretching from the cyclopentane ring will appear just below 3000 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide key information. The aromatic protons on the para-substituted phenyl ring are expected to appear as two distinct doublets in the 7.0-7.5 ppm range, each integrating to 2H. The eight protons of the cyclopentane ring will likely appear as complex multiplets in the aliphatic region, approximately between 1.5 and 2.5 ppm.

-

¹³C NMR: The carbon spectrum will show distinct signals for each unique carbon environment. The nitrile carbon (C≡N) is expected in the 120-125 ppm range. The aromatic carbons will produce four signals: two for the protonated carbons and two for the quaternary carbons (one attached to the cyclopentane and one to the chlorine). The five carbons of the cyclopentane ring will appear in the aliphatic region (20-50 ppm), including one quaternary carbon signal.

-

-

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 205, with a characteristic isotopic pattern [M+2]⁺ at m/z 207 (approximately one-third the intensity of [M]⁺) due to the presence of the ³⁷Cl isotope. Fragmentation may involve the loss of the cyclopentyl group or the nitrile moiety.

Diagram: General Workflow for Spectroscopic Analysis

Caption: Proposed synthesis of the target compound.

Chemical Reactivity

The reactivity of this compound is dominated by its nitrile group, which serves as a versatile precursor for other functional groups essential in drug development.

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 1-(4-chlorophenyl)cyclopentanecarboxylic acid. This transformation is a common step in converting a nitrile intermediate into a final product containing a carboxylic acid or ester moiety. This is a known reaction pathway for this molecule. [6]* Reduction: The nitrile can be reduced to a primary amine, 1-(4-chlorophenyl)cyclopentylmethanamine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This opens up pathways to synthesize a wide range of derivatives, such as amides and sulfonamides.

Analytical Methodologies: High-Performance Liquid Chromatography (HPLC)

For drug development and research, assessing the purity of a compound is non-negotiable. HPLC is the gold standard for this purpose.

Principle of Separation

Given its LogP of 3.48, this compound is a moderately nonpolar compound. [1]Therefore, reverse-phase HPLC (RP-HPLC) is the most appropriate analytical technique. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar. The compound will be retained on the column and will elute at a specific time based on its partitioning between the two phases.

Diagram: HPLC Analysis Workflow

Caption: Workflow for HPLC Purity Assessment.

Protocol: HPLC Analysis for Purity Assessment

This protocol is adapted from established methods for analyzing this compound. [1]

-

System Preparation:

-

Column: Newcrom R1 reverse-phase column or equivalent C18 column. [1] * Mobile Phase: A mixture of acetonitrile (MeCN) and water with an acid modifier. A typical starting point would be 60:40 (v/v) MeCN:Water with 0.1% phosphoric acid. For MS compatibility, formic acid should be used instead of phosphoric acid. [1] * Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where the chlorophenyl group absorbs strongly (e.g., 220 nm).

-

System Equilibration: Flush the column with the mobile phase until a stable baseline is achieved.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound at approximately 1 mg/mL in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter to remove any particulates that could damage the column.

-

-

Analysis:

-

Inject a defined volume (e.g., 10 µL) of the prepared sample.

-

Record the chromatogram for a sufficient time to allow for the elution of the main peak and any potential impurities.

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling any chemical compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [7][8]* Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [7][9]Avoid contact with skin, eyes, and clothing. [7]Wash hands thoroughly after handling. [8]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [7][8][10]* First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. [7][11] * Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water. [11] * Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. [7]* Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. [7]

-

Conclusion

This compound is a well-defined chemical entity with properties that make it a useful intermediate in synthetic chemistry. Its characterization is straightforward using standard spectroscopic and chromatographic techniques. The true value of this compound lies in the versatility of its nitrile group, which acts as a gateway to other key functional groups, providing significant strategic advantages for researchers in the field of drug discovery and materials science. The protocols and data presented in this guide offer a solid foundation for the safe and effective use of this compound in a research and development setting.

References

-

SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

- Google Patents. US11673857B2 - Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile.

-

iChemical. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, CAS No. 28049-61-8. Retrieved from [Link]

-

Cole-Parmer. Material Safety Data Sheet - 1-(2-Chloro-4-Fluorophenyl)Cyclohexanecarbonitrile. Retrieved from [Link]

Sources

- 1. This compound | SIELC Technologies [sielc.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 64399-26-4 CAS MSDS (1-(4-Chlorophenyl)-1-cyclopentanecarbonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 1-(4-Chlorophenyl)-1-cyclopentanecarbonitrile | 64399-26-4 [chemicalbook.com]

- 5. 1-(4-Chlorophenyl)-1-cyclopentanecarbonitrile | 64399-26-4 [amp.chemicalbook.com]

- 6. 1-(4-CHLOROPHENYL)-1-CYCLOPENTANECARBONYLCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.ie [fishersci.ie]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. Cyclobutanecarbonitrile, 1-(4-Chlorophenyl)- | Properties, Uses, Safety, Supplier Info & SDS | Advanced Chemical Data China [nj-finechem.com]

- 11. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of 1-(4-Chlorophenyl)cyclopentanecarbonitrile

An In-depth Technical Guide to the Synthesis of 1-(4-Chlorophenyl)cyclopentanecarbonitrile

This compound (CAS No. 64399-26-4) is a substituted aryl-cycloalkanenitrile that serves as a pivotal intermediate in synthetic organic chemistry.[1][2] Its structural motif, featuring a cyclopentane ring attached to a chlorophenyl group at a quaternary carbon bearing a nitrile, makes it a valuable precursor for the synthesis of a range of more complex molecules. The nitrile group is a versatile functional handle, readily convertible into amines, carboxylic acids, amides, and ketones, opening pathways to various molecular scaffolds.[3][4][5] Consequently, robust and efficient synthesis pathways for this compound are of significant interest to researchers in medicinal chemistry and drug development. This guide provides a detailed overview of the primary synthesis route, underpinned by mechanistic insights and a field-proven experimental protocol.

Core Synthesis Pathway: Phase-Transfer Catalyzed Cycloalkylation

The most direct and industrially scalable approach to synthesizing this compound is through the cycloalkylation of 4-Chlorophenylacetonitrile with 1,4-dibromobutane. This reaction is powerfully enabled by phase-transfer catalysis (PTC), a technique that overcomes the mutual insolubility of the reactants to achieve high yields and reaction rates.[6][7]

Reaction Principle and Mechanism

The fundamental transformation involves the formation of two new carbon-carbon bonds at the α-carbon of the nitrile. The process can be dissected into three key stages:

-

Deprotonation: The α-carbon of 4-Chlorophenylacetonitrile, positioned between the electron-withdrawing phenyl ring and nitrile group, is acidic. A strong aqueous base, typically 50% sodium hydroxide, is used to abstract this proton, generating a resonance-stabilized carbanion.

-

First Nucleophilic Substitution (SN2): The newly formed carbanion acts as a potent nucleophile, attacking one of the electrophilic carbon atoms of 1,4-dibromobutane and displacing a bromide ion.

-

Intramolecular Cyclization (SN2): The intermediate, now containing a bromoalkyl chain, undergoes a second, intramolecular SN2 reaction. The carbanion (which can be reformed by the base) attacks the terminal carbon of the butyl chain, displacing the second bromide ion and forming the stable five-membered cyclopentane ring.

The critical challenge is that the organic nitrile substrate and the inorganic aqueous base reside in separate, immiscible phases. Phase-transfer catalysis elegantly solves this by introducing a catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride, that facilitates ion transport across the phase boundary.[6][8] The catalyst shuttles hydroxide ions into the organic phase for deprotonation or transports the organic carbanion to the aqueous-organic interface, dramatically accelerating the reaction.[6][9]

Caption: Overall reaction scheme for the synthesis.

Caption: The role of the Phase Transfer Catalyst (PTC).

Quantitative Data and Physical Properties

For successful synthesis, precise control over stoichiometry and reaction conditions is paramount.

Table 1: Reagent and Reaction Parameter Summary

| Component | Molecular Formula | Role | Typical Molar Ratio | Key Considerations |

| 4-Chlorophenylacetonitrile | C₈H₆ClN[10] | Substrate | 1.0 equiv | Starting material. Purity is critical. |

| 1,4-Dibromobutane | C₄H₈Br₂ | Alkylating Agent | 1.1 - 1.2 equiv | Slight excess ensures complete reaction of the nitrile. |

| Sodium Hydroxide | NaOH | Base | Large excess (50% aq. sol.) | Provides the basic environment for deprotonation. |

| Benzyltriethylammonium Chloride | C₁₃H₂₂ClN | Phase Transfer Catalyst | 0.02 - 0.05 equiv | Catalytic amount is sufficient. Other quats can be used. |

| Water & Organic Solvent | H₂O / (None) | Solvent System | Biphasic | Reaction is often run neat or with a minimal organic solvent. |

| Parameter | Value | |||

| Temperature | 65-75 °C | To ensure an adequate reaction rate without side reactions. | ||

| Reaction Time | 12-24 hours | Monitored by TLC or GC for completion. |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 64399-26-4 | [1][11] |

| Molecular Formula | C₁₂H₁₂ClN | [1][2] |

| Molecular Weight | 205.68 g/mol | [1] |

| Appearance | White to off-white solid | [12] |

| Boiling Point | 140.0-141.5 °C @ 5 Torr | [12][13] |

| Density | 1.1611 g/cm³ (predicted) | [12] |

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis. Safety Precaution: This procedure involves corrosive bases, toxic nitriles, and potentially hazardous reagents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[10][11]

1. Reaction Setup:

-

Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, a thermometer, and a dropping funnel.

2. Charging of Reagents:

-

To the flask, add 50 mL of a 50% (w/w) aqueous sodium hydroxide solution.

-

Add 1.15 g (5.0 mmol, 0.05 equiv) of benzyltriethylammonium chloride.

-

Begin vigorous stirring to create a vortex between the phases.

-

Add 15.16 g (100 mmol, 1.0 equiv) of 4-Chlorophenylacetonitrile to the flask.

3. Addition of Alkylating Agent:

-

Add 23.75 g (110 mmol, 1.1 equiv) of 1,4-dibromobutane to the dropping funnel.

-

Add the 1,4-dibromobutane dropwise to the reaction mixture over 30-45 minutes. An initial exotherm may be observed; maintain the internal temperature below 75 °C using a water bath if necessary.

4. Reaction Execution:

-

After the addition is complete, heat the biphasic mixture to an internal temperature of 70 °C.

-

Maintain vigorous stirring at this temperature for 18-24 hours. Monitor the reaction's progress by taking small aliquots from the organic layer and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

5. Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add 100 mL of water and 100 mL of diethyl ether (or another suitable organic solvent like dichloromethane) to the flask.

-

Transfer the mixture to a separatory funnel, shake, and allow the layers to separate.

-

Collect the organic layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

-

Combine all organic extracts and wash sequentially with 100 mL of water and 100 mL of saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

6. Purification:

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent, yielding the crude product as an oil or semi-solid.

-

Purify the crude product by vacuum distillation (boiling point ~140-142 °C at 5 Torr) to obtain this compound as a pure solid upon cooling.[12][13]

Caption: Step-by-step experimental workflow diagram.

Alternative Synthesis Strategies

While cycloalkylation is the most prominent method, other synthetic routes have been conceptualized or patented for analogous structures. One such alternative involves a coupling reaction. A patented method for a similar compound, 1-(4-aminophenyl)cyclopentanecarbonitrile, starts with the preparation of a 1-chlorocyclopentanecarbonitrile solution. This intermediate is then reacted with a nitrochlorobenzene-zinc reagent in the presence of a copper catalyst, followed by reduction of the nitro group. This highlights a different bond-forming strategy (C-C coupling) compared to the alkylation approach, though it is a more complex, multi-step process.

Conclusion

The synthesis of this compound is most effectively achieved through the phase-transfer catalyzed cycloalkylation of 4-Chlorophenylacetonitrile with 1,4-dibromobutane. This method is robust, high-yielding, and scalable. A thorough understanding of the underlying reaction mechanism, the critical role of the phase-transfer catalyst, and meticulous control over experimental parameters are essential for obtaining the target molecule in high purity. The versatility of the resulting nitrile makes this synthesis a cornerstone for further molecular exploration in pharmaceutical and chemical research.

References

- Erowid. (n.d.). PCP synthesis and effects: table of contents.

- Makosza, M. (2015). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile.

- ChemicalBook. (n.d.). 1-(4-CHLOROPHENYL)-1-CYCLOPENTANECARBONYLCHLORIDE synthesis.

- Johnson Jr., W. H. (n.d.). The Synthesis and Evaluation of a New Analog of Phencyclidine (PCP).

- Wallach, J., et al. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues.

- Scribd. (n.d.). PCP Synthesis.

- Fluorochem. (n.d.). This compound.

- ChemicalBook. (n.d.). 1-(4-Chlorophenyl)-1-cyclopentanecarbonitrile | 64399-26-4.

- SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column.

- Beagle, J. Q. (n.d.). Synthesis and Pharmacology of PCP Analogs.

- PrepChem. (n.d.). Synthesis of (a) 1-(4-chlorophenyl)cyclobutane nitrile.

- PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis.

- ChemicalBook. (n.d.). 64399-26-4(1-(4-Chlorophenyl)-1-cyclopentanecarbonitrile) Product Description.

- Google Patents. (n.d.). US11673857B2 - Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one.

- PubChemLite. (2025). This compound (C12H12ClN).

- iChemical. (n.d.). 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, CAS No. 28049-61-8.

- Beller, M., et al. (2024). Reusable Co-catalysts for general and selective α-alkylation of nitriles with alcohols. Royal Society of Chemistry.

- Coan, S. B., & Becker, E. I. (1955). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Organic Syntheses, 35, 30.

- Google Patents. (n.d.). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.

- Wikipedia. (n.d.). 4-Chlorophenylacetonitrile.

- Zhang, J., et al. (n.d.). Iron-catalyzed alkylation of nitriles with alcohols. The University of Liverpool Repository.

- Zhang, J., et al. (n.d.). Iron‐Catalyzed Alkylation of Nitriles with Alcohols. University of Liverpool IT Services.

- Organic Syntheses. (n.d.). 1-PHENYLCYCLOPENTANE-1-CARBONITRILE.

- Sigma-Aldrich. (n.d.). (4-Chlorophenyl)acetonitrile 96 140-53-4.

- ChemicalBook. (n.d.). 1-(4-Chlorophenyl)-1-cyclopentanecarbonitrile | 64399-26-4.

- Balakrishnan, T., & Paul, A. (2000). Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br.

Sources

- 1. 1-(4-Chlorophenyl)-1-cyclopentanecarbonitrile | 64399-26-4 [chemicalbook.com]

- 2. PubChemLite - this compound (C12H12ClN) [pubchemlite.lcsb.uni.lu]

- 3. Reusable Co-catalysts for general and selective α-alkylation of nitriles with alcohols - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04436J [pubs.rsc.org]

- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 5. pcliv.ac.uk [pcliv.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. phasetransfer.com [phasetransfer.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. 64399-26-4 CAS MSDS (1-(4-Chlorophenyl)-1-cyclopentanecarbonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. 1-(4-Chlorophenyl)-1-cyclopentanecarbonitrile | 64399-26-4 [amp.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 1-(4-Chlorophenyl)cyclopentanecarbonitrile: Key Intermediates and Methodologies

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 1-(4-Chlorophenyl)cyclopentanecarbonitrile, a valuable building block in medicinal chemistry. We will delve into the core of its synthesis by examining the preparation of its key intermediates and the final cyclization step, with a focus on field-proven insights and the causality behind experimental choices.

Introduction

This compound is a crucial intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a quaternary carbon center with a cyano group and a substituted aromatic ring on a cyclopentyl core, makes it a versatile precursor for the development of novel therapeutics. The synthesis of this molecule hinges on the efficient preparation of two key intermediates: 4-Chlorophenylacetonitrile and 1,4-Dibromobutane . This guide will elucidate the synthesis of these precursors and their subsequent reaction to form the target molecule, with an emphasis on robust and scalable methodologies.

Key Intermediate 1: 4-Chlorophenylacetonitrile

4-Chlorophenylacetonitrile, also known as p-chlorobenzyl cyanide, serves as the foundational aromatic component of the target molecule.[1] Its synthesis is typically achieved through the nucleophilic substitution of 4-chlorobenzyl chloride with a cyanide salt.

Synthesis of 4-Chlorophenylacetonitrile

A robust and high-yielding method for the synthesis of 4-chlorophenylacetonitrile involves a phase-transfer catalyzed reaction.[2] This approach is favored in industrial settings due to its efficiency, use of water as a solvent, and milder reaction conditions compared to traditional methods that may require anhydrous organic solvents.[3]

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a multi-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add sodium cyanide (NaCN) and water. Heat the mixture to approximately 40°C to dissolve the sodium cyanide.[3]

-

Catalyst Addition: Introduce a phase-transfer catalyst, such as tributylbenzylammonium chloride, to the aqueous solution.[2]

-

Addition of Starting Material: Slowly add molten 4-chlorobenzyl chloride dropwise to the reaction mixture while maintaining the temperature between 40-60°C.[3]

-

Reaction: After the addition is complete, increase the temperature to around 85-90°C and stir vigorously for 2-4 hours to ensure the completion of the reaction.[2][3]

-

Work-up and Purification: Cool the reaction mixture to room temperature. The organic phase, containing the product, is then separated from the aqueous phase. The organic layer is washed with water to remove any remaining inorganic salts and then purified by vacuum distillation to yield pure 4-chlorophenylacetonitrile.[2]

Causality Behind Experimental Choices:

-

Phase-Transfer Catalysis: The use of a phase-transfer catalyst is crucial for this reaction. 4-chlorobenzyl chloride is soluble in the organic phase, while sodium cyanide is soluble in the aqueous phase. The phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase, where it can react with the 4-chlorobenzyl chloride. This overcomes the immiscibility of the reactants and significantly accelerates the reaction rate.

-

Temperature Control: The initial dropwise addition is performed at a moderate temperature to control the exothermic nature of the reaction. The subsequent heating to 85-90°C ensures a reasonable reaction rate to drive the reaction to completion in a practical timeframe.

Data Summary:

| Parameter | Value | Reference |

| Reactants | 4-Chlorobenzyl Chloride, Sodium Cyanide | [2][3] |

| Catalyst | Tributylbenzylammonium Chloride | [2] |

| Solvent | Water | [2] |

| Temperature | 40-90°C | [2][3] |

| Reaction Time | 2-4 hours | [3] |

| Yield | ~91% | [2] |

Key Intermediate 2: 1,4-Dibromobutane

1,4-Dibromobutane serves as the four-carbon electrophile required for the formation of the cyclopentane ring. A common and reliable method for its preparation is the ring-opening of tetrahydrofuran (THF) with hydrobromic acid (HBr) and a strong acid catalyst, such as sulfuric acid.

Synthesis of 1,4-Dibromobutane

This synthesis involves the acid-catalyzed cleavage of the ether linkage in THF, followed by the nucleophilic attack of bromide ions.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to 48% hydrobromic acid while cooling in an ice bath.

-

Addition of THF: To the cooled acid mixture, slowly add freshly distilled tetrahydrofuran dropwise.

-

Reaction: Gently heat the mixture to reflux for approximately 3 hours. During this time, the reaction mixture will separate into two layers.

-

Work-up and Purification: After cooling, separate the lower organic layer, which contains the 1,4-dibromobutane. Wash the organic layer sequentially with water, 10% sodium carbonate solution, and again with water. Dry the product over anhydrous magnesium sulfate. The pure 1,4-dibromobutane is then obtained by vacuum distillation.

Causality Behind Experimental Choices:

-

Strong Acid Catalyst: Sulfuric acid acts as a catalyst by protonating the oxygen atom of THF, making it a better leaving group and facilitating the nucleophilic attack by the bromide ion.

-

Excess Hydrobromic Acid: A stoichiometric excess of HBr is used to ensure the complete conversion of THF to 1,4-dibromobutane and to shift the equilibrium towards the product side.

-

Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the ring-opening reaction and ensures a sufficient reaction rate.

Data Summary:

| Parameter | Value |

| Reactants | Tetrahydrofuran, Hydrobromic Acid, Sulfuric Acid |

| Reaction Type | Acid-catalyzed ring-opening |

| Reaction Time | ~3 hours |

| Work-up | Liquid-liquid extraction and washing |

| Purification | Vacuum distillation |

Synthesis of this compound

The final step in the synthesis is the cycloalkylation of 4-chlorophenylacetonitrile with 1,4-dibromobutane. This reaction is also efficiently carried out using phase-transfer catalysis, which allows for the use of a strong base like sodium hydroxide in a biphasic system.

Phase-Transfer Catalyzed Cycloalkylation

This reaction proceeds via the deprotonation of the acidic α-hydrogen of 4-chlorophenylacetonitrile to form a carbanion, which then undergoes a double nucleophilic substitution with 1,4-dibromobutane.

Reaction Scheme:

Experimental Protocol (Adapted from a similar synthesis):

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 4-chlorophenylacetonitrile, 1,4-dibromobutane, and an organic solvent such as toluene.

-

Addition of Base and Catalyst: Add a 50% aqueous solution of sodium hydroxide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide or benzyltriethylammonium chloride).

-

Reaction: Heat the biphasic mixture to around 70-80°C with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically run for several hours until the starting material is consumed.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and separate the organic layer. Extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Causality Behind Experimental Choices:

-

Strong Base and Phase-Transfer Catalysis: The use of a concentrated aqueous solution of sodium hydroxide is a cost-effective and strong base. The phase-transfer catalyst is essential to transport the hydroxide ions into the organic phase to deprotonate the 4-chlorophenylacetonitrile, and subsequently, to bring the resulting carbanion in contact with the 1,4-dibromobutane. This methodology avoids the need for expensive and hazardous bases like sodium hydride or sodium amide in anhydrous solvents.

-

Vigorous Stirring: In a biphasic system, a high stirring rate is crucial to maximize the interfacial surface area between the aqueous and organic phases, which enhances the efficiency of the phase-transfer catalyst and accelerates the reaction.

-

Temperature: The reaction is heated to a moderate temperature to ensure a sufficient reaction rate for the double alkylation to occur in a reasonable time frame without promoting significant side reactions.

Visualization of the Synthetic Pathway

The overall synthetic pathway can be visualized as a two-step process starting from commercially available materials.

Caption: Overall synthetic pathway to this compound.

Conclusion

The synthesis of this compound is a well-established process that relies on the efficient preparation of its key intermediates, 4-chlorophenylacetonitrile and 1,4-dibromobutane. The application of phase-transfer catalysis is a recurring theme in this synthesis, offering significant advantages in terms of reaction efficiency, safety, and scalability. By understanding the underlying principles and the rationale behind the chosen experimental conditions, researchers can confidently and effectively produce this valuable intermediate for applications in drug discovery and development. This guide provides a solid foundation for the practical implementation of this synthesis in a laboratory setting.

References

-

Mndzhoyan, Sh. L.; Kramer, M. S.; Akopyan, S. G.; Grigoryan, M. M.; Ter-Zakharyan, Yu. Z.; et al. Pharmaceutical Chemistry Journal, 1992 , 26(2), 169-173. [Link]

-

4-Chlorophenylacetonitrile. In Wikipedia. Retrieved January 2, 2026, from [Link]

-

Organic Syntheses Procedure. Organic Syntheses, Coll. Vol. 4, p.176 (1963); Vol. 35, p.30 (1955). [Link]

-

Preparation of 1,4-dibromobutane. PrepChem.com. [Link]

-

Synthesis of (a) 1-(4-chlorophenyl)cyclobutane nitrile. PrepChem.com. [Link]

-

Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br. Applied Catalysis A: General, 2000 , 198(1-2), 127-137. [Link]

-

Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals, 2016 . [Link]

Sources

spectroscopic data for 1-(4-Chlorophenyl)cyclopentanecarbonitrile (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-Chlorophenyl)cyclopentanecarbonitrile

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the structural elucidation of this compound through modern spectroscopic techniques. As a compound of interest in synthetic chemistry, understanding its structural features is paramount for quality control, reaction monitoring, and further derivatization. This document provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.

The molecule in focus, this compound, has a molecular formula of C₁₂H₁₂ClN and a molecular weight of approximately 205.68 g/mol .[1][2] Spectroscopic analysis provides an unambiguous fingerprint of its molecular architecture, confirming the presence of the chlorophenyl group, the cyclopentane ring, and the nitrile functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and integrations in ¹H NMR, and the distinct signals in ¹³C NMR, we can deduce the precise connectivity of atoms.

Causality in Experimental Choices

The selection of a deuterated solvent, typically Chloroform-d (CDCl₃), is critical to avoid strong solvent signals that would otherwise obscure the analyte's peaks.[3] For ¹³C NMR, spectra are generally acquired with proton decoupling. This collapses the carbon signals into singlets, simplifying the spectrum by removing C-H coupling and enhancing the signal-to-noise ratio, which is crucial given the low natural abundance of the ¹³C isotope (1.1%).[4]

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of high-purity this compound. The sample must be free of particulate matter and paramagnetic impurities to prevent signal broadening.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) within a standard 5 mm NMR tube.

-

Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.

-

Instrumentation: Place the NMR tube into the spectrometer's probe. A high-field instrument (e.g., 400 MHz or higher) is recommended for superior signal dispersion.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard single-pulse programs.[3]

-

¹H NMR: Utilize a sufficient relaxation delay (e.g., 1-5 seconds) and an adequate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: A longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are required due to the lower sensitivity of the ¹³C nucleus.[3]

-

-

Data Processing: Apply Fourier transformation to the raw Free Induction Decay (FID) signal, followed by phase and baseline correction to obtain the final frequency-domain spectrum.

Caption: Workflow for NMR spectroscopic analysis.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.45 | Doublet | 2H | Aromatic Protons (ortho to Cl) |

| ~ 7.35 | Doublet | 2H | Aromatic Protons (meta to Cl) |

| ~ 2.4 - 2.6 | Multiplet | 4H | Cyclopentane Protons (α to quaternary C) |

| ~ 1.9 - 2.1 | Multiplet | 4H | Cyclopentane Protons (β to quaternary C) |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~ 138 | Quaternary Aromatic C (C-C(CN)) |

| ~ 135 | Quaternary Aromatic C (C-Cl) |

| ~ 129 | Aromatic CH (meta to Cl) |

| ~ 127 | Aromatic CH (ortho to Cl) |

| ~ 122 | Nitrile Carbon (C≡N) |

| ~ 45 | Quaternary Cyclopentane C (C-Ar) |

| ~ 38 | Cyclopentane CH₂ (α to quaternary C) |

| ~ 24 | Cyclopentane CH₂ (β to quaternary C) |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending.[5]

Experimental Protocol: IR Spectrum Acquisition

A common and straightforward method is the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the final sample spectrum.

-

Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the typical mid-IR range (e.g., 4000-400 cm⁻¹).

-

Cleaning: Thoroughly clean the ATR crystal after the measurement.

Caption: Workflow for IR spectroscopic analysis via ATR.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 2245 | C≡N Stretch | Nitrile |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Aliphatic (Cyclopentane) |

| 1600, 1490 | C=C Stretch | Aromatic Ring |

| ~ 1090 | C-Cl Stretch | Aryl Halide |

The most diagnostic peak in the IR spectrum is the sharp absorption around 2245 cm⁻¹, which is a clear indicator of the nitrile (C≡N) functional group. The presence of both aromatic and aliphatic C-H stretching vibrations further confirms the key structural components.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and gaining insight into the molecule's structure and stability.

Causality in Experimental Choices

Electron Ionization (EI) is a common technique used for volatile, thermally stable small molecules. The high energy (typically 70 eV) used in EI ensures fragmentation, creating a unique fingerprint that aids in structural elucidation. The resulting positive ions are then separated by their mass-to-charge ratio (m/z).[6]

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: Bombard the vaporized sample molecules with a high-energy electron beam (EI). This ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals.[6]

-

Mass Analysis: Accelerate the resulting ions and separate them based on their m/z ratio using a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Caption: Workflow for Mass Spectrometry analysis.

Mass Spectrometry Data Analysis

-

Molecular Ion (M⁺•): The molecular formula C₁₂H₁₂ClN contains one chlorine atom. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a characteristic isotopic pattern. The molecular ion peak (M⁺•) will appear at m/z 205 (corresponding to the ³⁵Cl isotope), and an M+2 peak will be present at m/z 207 with an intensity of approximately one-third of the M⁺• peak. This pattern is a definitive indicator of the presence of a single chlorine atom.[7]

-

Key Fragmentation Patterns: The fragmentation pattern provides a roadmap of the molecule's weakest bonds.

| m/z Value | Proposed Fragment | Loss from Molecular Ion |

| 205/207 | [C₁₂H₁₂ClN]⁺• | Molecular Ion (M⁺•) |

| 178/180 | [C₁₀H₉ClN]⁺• | Loss of C₂H₃ |

| 164/166 | [C₉H₇ClN]⁺• | Loss of C₃H₅ |

| 138 | [C₈H₄Cl]⁺ | Loss of C₄H₈CN |

| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation |

Conclusion

The collective evidence from NMR, IR, and Mass Spectrometry provides a cohesive and unambiguous structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy elucidates the specific carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, most notably the nitrile. Finally, Mass Spectrometry verifies the molecular weight and formula through the distinct M⁺• and M+2 isotopic pattern, while its fragmentation pattern supports the proposed connectivity. This multi-faceted spectroscopic approach represents a robust and self-validating system for the characterization of synthetic compounds, ensuring scientific integrity and trustworthiness in research and development.

References

-

SIELC Technologies. (2018, May 16). This compound. Retrieved from SIELC Technologies. [Link]

-

NIST. Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-phenyl-. In NIST Chemistry WebBook. Retrieved from NIST. [Link]

-

The Royal Society of Chemistry. ¹H NMR spectrum of Compound 32. Retrieved from The Royal Society of Chemistry. [Link]

-

PubChemLite. This compound (C12H12ClN). Retrieved from PubChemLite. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. [Link]

-

Crunch Chemistry. (2022, December 18). Everything you need to know about C-13 NMR spectroscopy. Retrieved from Crunch Chemistry. [Link]

-

Chemguide. Fragmentation patterns in the mass spectra of organic compounds. Retrieved from Chemguide. [Link]

-

SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from SciSpace. [Link]

-

eCampusOntario Pressbooks. 29.6 Infrared (IR) Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from eCampusOntario Pressbooks. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from Chemistry LibreTexts. [Link]

Sources

- 1. 1-(4-Chlorophenyl)-1-cyclopentanecarbonitrile | 64399-26-4 [chemicalbook.com]

- 2. 64399-26-4 CAS MSDS (1-(4-Chlorophenyl)-1-cyclopentanecarbonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Everything you need to know about C-13 NMR spectroscopy - Crunch Chemistry [crunchchemistry.co.uk]

- 5. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. PubChemLite - this compound (C12H12ClN) [pubchemlite.lcsb.uni.lu]

solubility of 1-(4-Chlorophenyl)cyclopentanecarbonitrile in common lab solvents

An In-depth Technical Guide to the Solubility of 1-(4-Chlorophenyl)cyclopentanecarbonitrile in Common Laboratory Solvents

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, this compound emerges as a molecule of significant interest, often serving as a key intermediate in the synthesis of complex chemical entities. Its structural amalgam of a halogenated aromatic ring, a cycloalkane, and a nitrile functional group presents a unique physicochemical profile. A thorough understanding of its solubility in various laboratory solvents is not merely an academic exercise; it is a cornerstone for the rational design of synthetic routes, the development of robust purification protocols, and the formulation of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the solubility of this compound, blending theoretical principles with practical experimental guidance for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical properties is paramount to predicting and interpreting its solubility behavior.

| Property | Value | Source(s) |

| Chemical Name | 1-(4-chlorophenyl)cyclopentane-1-carbonitrile | [1][2] |

| CAS Number | 64399-26-4 | [2][3] |

| Molecular Formula | C₁₂H₁₂ClN | [4] |

| Molecular Weight | 205.68 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Boiling Point | 140.0-141.5 °C (at 5 Torr) | [5] |

| Density | ~1.161 g/cm³ | [5] |

| Predicted XlogP | 3.6 | [1] |

Chemical Structure:

Figure 1. Chemical structure of this compound.

Figure 1. Chemical structure of this compound.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a powerful heuristic in predicting solubility.[6] This axiom posits that substances with similar polarities are more likely to be soluble in one another. The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process, governed by the free energy change of mixing, which is influenced by enthalpy (intermolecular forces) and entropy.[7]

An analysis of the molecular structure of this compound reveals distinct regions of varying polarity:

-

Nonpolar Moieties: The cyclopentane ring and the chlorophenyl group are both predominantly nonpolar and hydrophobic. These substantial portions of the molecule favor interactions with nonpolar solvents through van der Waals forces.

-

Polar Moiety: The nitrile group (-C≡N) possesses a significant dipole moment due to the electronegativity difference between carbon and nitrogen. This localized polar region can engage in dipole-dipole interactions with polar solvents.

Based on this structural analysis, a qualitative prediction of its solubility can be made:

-

Water (Polar Protic): The large, nonpolar surface area of the molecule is expected to dominate, leading to very low aqueous solubility. The energy required to break the strong hydrogen bonds between water molecules to accommodate the nonpolar solute is not sufficiently compensated by interactions between the nitrile group and water.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Good solubility is anticipated, as the nonpolar solvent molecules can effectively solvate the chlorophenyl and cyclopentyl groups.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): Moderate to good solubility is expected. These solvents can interact favorably with the polar nitrile group without the high energetic penalty of disrupting a hydrogen-bonding network.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Solubility in these solvents will be a balance between the favorable interactions of the solvent's hydroxyl group with the nitrile moiety and the less favorable solvation of the large nonpolar regions.

Qualitative Solubility Profile

Publicly available data and chemical supplier information provide a general, non-quantitative assessment of the compound's solubility. This information aligns with the theoretical predictions.

| Solvent Class | Example Solvents | Predicted/Reported Solubility | Rationale |

| Aqueous | Water | Low / Insoluble | Predominantly hydrophobic structure.[8] |

| Nonpolar Aromatic | Toluene, Benzene | Good | Favorable van der Waals interactions. |

| Aliphatic | Hexane, Heptane | Good | Favorable van der Waals interactions. |

| Chlorinated | Dichloromethane, Chloroform | Good | Similar polarity and ability to form dipole-dipole interactions. |

| Polar Aprotic | Acetone, Acetonitrile | Good | Interaction of solvent dipole with the nitrile group.[9] |

| Polar Protic | Ethanol, Methanol | Moderate to Good | Balance of polar and nonpolar interactions. |

While these qualitative descriptors are useful for initial solvent screening, they lack the precision required for many applications in process chemistry and formulation. Therefore, a rigorous experimental determination of solubility is essential.